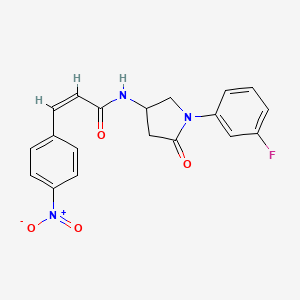
(Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that features a pyrrolidinone ring, a fluorophenyl group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl and nitrophenyl groups through various coupling reactions. The final step often involves the formation of the acrylamide moiety under specific conditions to ensure the desired (Z)-configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring or the phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for applications in material science and nanotechnology.
作用机制
The mechanism of action of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can facilitate binding to specific sites, while the acrylamide moiety may participate in covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (Z)-N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- (Z)-N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- (Z)-N-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
Uniqueness
The uniqueness of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide lies in the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and chemical behaviors.
生物活性
(Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidinone Ring
- Fluorophenyl Group
- Nitrophenyl Group
- Acrylamide Moiety
These structural elements contribute to its unique biological interactions and potential as a drug candidate.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The acrylamide moiety may form covalent bonds with active sites of enzymes, altering their function.
- Receptor Modulation : The fluorophenyl and nitrophenyl groups may enhance binding affinity to specific receptors, influencing signaling pathways related to various diseases.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Neuropathic Pain
Studies have shown that acrylamide derivatives can act as KCNQ2 (Kv7.2) openers, which are promising for treating neuropathic pain. The compound's structural similarities suggest potential efficacy in pain models, including diabetic neuropathy .
2. Anticancer Properties
Preliminary investigations into compounds with similar structures indicate potential anticancer activity. The ability of these compounds to interact with cellular pathways involved in cancer progression makes them candidates for further study in oncology .
3. Neuroprotective Effects
Given the role of KCNQ channels in neuronal excitability, compounds like this compound may also exhibit neuroprotective effects, warranting exploration in neurodegenerative disease models .
Research Findings and Case Studies
A review of available literature reveals several key findings regarding the biological activity of this compound:
属性
IUPAC Name |
(Z)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c20-14-2-1-3-17(10-14)22-12-15(11-19(22)25)21-18(24)9-6-13-4-7-16(8-5-13)23(26)27/h1-10,15H,11-12H2,(H,21,24)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALQCFGNPVLOQL-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














